4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine 4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 2548976-55-0
VCID: VC11844346
InChI: InChI=1S/C18H22F3N7O/c1-13-24-16(11-17(25-13)28-6-8-29-9-7-28)27-4-2-26(3-5-27)15-10-14(18(19,20)21)22-12-23-15/h10-12H,2-9H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Molecular Formula: C18H22F3N7O
Molecular Weight: 409.4 g/mol

4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

CAS No.: 2548976-55-0

Cat. No.: VC11844346

Molecular Formula: C18H22F3N7O

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine - 2548976-55-0

Specification

CAS No. 2548976-55-0
Molecular Formula C18H22F3N7O
Molecular Weight 409.4 g/mol
IUPAC Name 4-[2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C18H22F3N7O/c1-13-24-16(11-17(25-13)28-6-8-29-9-7-28)27-4-2-26(3-5-27)15-10-14(18(19,20)21)22-12-23-15/h10-12H,2-9H2,1H3
Standard InChI Key XCRIJCPGDIZXDE-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Canonical SMILES CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The compound features a central pyrimidine ring (C₄H₃N₂) substituted at the 2-, 4-, and 6-positions. Key structural elements include:

  • Position 2: Methyl group (-CH₃) .

  • Position 4: Morpholine ring (C₄H₈NO), a six-membered heterocycle with one oxygen and one nitrogen atom .

  • Position 6: Piperazine ring (C₄H₈N₂) linked to a 6-(trifluoromethyl)pyrimidin-4-yl group .

The molecular formula is C₁₇H₂₀F₃N₇O, with a molecular weight of 395.4 g/mol . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, common in bioactive molecules .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via multi-step reactions, often employing cross-coupling strategies:

Step 1: Suzuki-Miyaura Coupling
A 2-chloro-6-methylpyrimidin-4-yl intermediate reacts with a boronic acid derivative of piperazine under palladium catalysis (e.g., XPhos Pd G2) to form the piperazine-linked pyrimidine core . Typical conditions include:

  • Solvent: 1,4-Dioxane/water (3:1)

  • Temperature: 95°C

  • Catalyst: Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (0.05 equiv) .

Step 2: Morpholine Incorporation
The morpholine group is introduced via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 4-chloropyrimidine with morpholine in the presence of DIEA (3.0 equiv) at 130°C yields the target compound .

Step 3: Purification
Crude products are purified via silica gel chromatography, achieving >95% purity. Yields range from 60–80% depending on reaction optimization .

Physicochemical Properties

PropertyValueSource
Molecular Weight395.4 g/mol
logP (Partition Coefficient)~3.0 (predicted)
Hydrogen Bond Acceptors7
Polar Surface Area48.6 Ų
SolubilityLow in water; soluble in DMSO

The trifluoromethyl group contributes to a logP ~3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The polar surface area (48.6 Ų) suggests moderate permeability, aligning with Lipinski’s rule of five .

Biological Activity and Applications

Antimicrobial Activity

Pyrimidine derivatives with piperazine and morpholine moieties show broad-spectrum antimicrobial effects. For example, compounds with similar structures inhibit Staphylococcus aureus (MIC: 2–8 µg/mL) and Candida albicans (MIC: 4–16 µg/mL) .

Anticancer Prospects

In silico studies predict high affinity for cancer-related targets:

  • EGFR Tyrosine Kinase: Docking scores <−8.5 kcal/mol suggest strong binding .

  • mTOR Pathway: Analogous compounds (e.g., PQR530) inhibit mTORC1/2 with IC₅₀ <50 nM .

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